Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)

説明

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) is a type of organometallic compound . Similar compounds have been used as precursors for the formation of thin films by CECVD , as NMR shift reagents , and as doping agents in GaN light-emitting diodes .

Molecular Structure Analysis

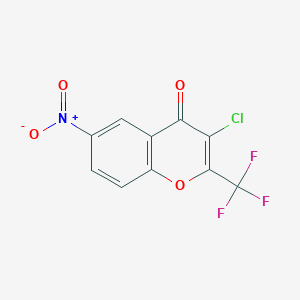

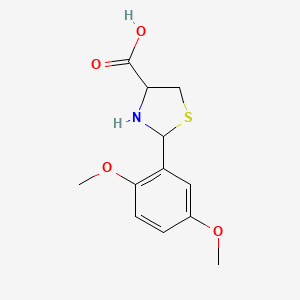

The molecular structure of Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) has been determined by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations . The molecules have D3 symmetry with a distorted anti-prismatic InO6 coordination geometry .科学的研究の応用

Structural Analysis

The molecular structure of Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III), or In(thd)3, has been determined by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations . The molecules have D3 symmetry with a distorted anti-prismatic InO6 coordination geometry .

Low-Temperature Gas-Phase Metal Transport

Metal β-diketonates, including In(thd)3, have been of considerable interest because of their properties, which allow them to be used for low-temperature gas-phase metal transport .

Precursors for Chemical Vapour Deposition (CVD)

There has been interest in the gas-phase structures of the β-diketonates that are potentially the most useful as precursors for chemical vapour deposition (CVD) .

Stereochemical Studies

Tris-β-diketonate metal complexes are also stereochemically interesting molecules. They exist as pairs of optical isomers that differ in the right- and left-handedness of the molecular propellers .

Organometallic Reagent

Organometallics, including In(thd)3, are useful reagents with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Catalyst for Intramolecular Diels-Alder Reactions

While this specific application is not mentioned for In(thd)3, similar compounds like Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) have been used as catalysts for Intramolecular Diels-Alder reactions . It’s possible that In(thd)3 could have similar applications.

作用機序

Target of Action

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III), also known as In(thd)3, is a metal β-diketonate . These compounds are of considerable interest due to their properties, which allow them to be used for low-temperature gas-phase metal transport . The primary targets of In(thd)3 are the substrates where it is deposited during chemical vapour deposition (CVD) processes .

Mode of Action

In(thd)3 interacts with its targets through a process known as CVD. During this process, In(thd)3 is vaporized and transported to the substrate, where it decomposes or reacts to form a solid deposit . The molecules of In(thd)3 have D3 symmetry with a distorted anti-prismatic InO6 coordination geometry . The coordination geometries of the metal atoms in these complexes are conveniently described in terms of the twist angle, θ, which is defined as the angle of internal rotation of the upper and lower triangles of oxygen atoms in the MO6 coordination polyhedra relative to their positions in the D3h reference configuration .

Biochemical Pathways

The biochemical pathways affected by In(thd)3 are primarily related to the formation of thin films on substrates during CVD processes . The exact pathways can vary depending on the specific reactions involved in the CVD process and the nature of the substrate.

Pharmacokinetics

In the context of cvd, the properties of in(thd)3, such as its volatility and reactivity, play a crucial role in determining its deposition rate and the quality of the films it forms .

Result of Action

The result of In(thd)3 action is the formation of thin films on substrates during CVD processes . These films can have various applications, depending on the nature of the substrate and the specific CVD process used.

Action Environment

The action of In(thd)3 is influenced by several environmental factors. The temperature is particularly important, as it affects the volatility of In(thd)3 and hence its transport to the substrate . Additionally, the nature of the substrate and the specific conditions of the CVD process, such as the presence of other gases, can also influence the action, efficacy, and stability of In(thd)3 .

特性

IUPAC Name |

(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKGYGRXJLEUTO-LWTKGLMZSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O[In](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O[In](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57InO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B3130275.png)

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B3130279.png)

![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)

![9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine](/img/structure/B3130352.png)